2-Methyl-5-nitro-2H-indazole

Regioselective Synthesis N-Alkylation Heterocyclic Chemistry

Sourcing regiochemically pure 2-methyl-5-nitroindazole is complicated by pH-dependent N-1 vs. N-2 methylation outcomes that compromise downstream synthetic utility. 2-Methyl-5-nitro-2H-indazole (CAS 5228-48-8) provides exclusive N-2 regiochemistry, eliminating isomer contamination: • 97% iron-mediated reduction yield to 5-amino-2-methyl-2H-indazole - a critical intermediate for kinase inhibitor programs (WO2021/239885) • Validated MAO-B inhibition (IC50 = 0.99 µM, Ki = 0.102 µM) - outperforms 6-nitro and 7-nitro regioisomers • Functionalizable via vicarious nucleophilic substitution for anion sensor development Supplied with Certificate of Analysis; ambient temperature shipping worldwide.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 5228-48-8
Cat. No. B1295178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitro-2H-indazole
CAS5228-48-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3
InChIKeyIWPBWVZEOVCZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitro-2H-indazole (CAS 5228-48-8) Technical Profile and Core Properties


2-Methyl-5-nitro-2H-indazole is a heterocyclic aromatic compound belonging to the indazole family, featuring a fused benzene-pyrazole ring system with a methyl substituent at the N-2 position and a nitro group at C-5 [1]. It exhibits a molecular weight of 177.16 g/mol, a melting point range of 129–131 °C, and a boiling point of 364.5 °C at 760 mmHg . The compound is characterized as a yellow to orange crystalline solid with moderate solubility in organic solvents . Its physicochemical descriptors include an XLogP3 of 1.8 and a polar surface area of 64 Ų, indicating a balanced lipophilic-hydrophilic profile [1].

Why Generic Indazole Substitution Fails: Critical Differentiation of 2-Methyl-5-nitro-2H-indazole


Substitution among nitroindazole analogs is not straightforward due to distinct regiochemical outcomes in synthetic transformations. 5-Nitroindazole exhibits markedly different methylation regioselectivity compared to its 4-, 6-, and 7-nitro counterparts, yielding either the 1-methyl or 2-methyl isomer exclusively depending on reaction pH [1]. This regiochemical divergence directly impacts the downstream utility of the compound as a building block for kinase inhibitor scaffolds and other pharmacologically active indazole derivatives [2]. Furthermore, the 2-methyl substitution pattern in 2-methyl-5-nitro-2H-indazole confers unique electronic and steric properties that influence nitro group reduction kinetics and subsequent amine reactivity . The quantitative evidence below substantiates why this specific compound cannot be interchangeably substituted with related nitroindazoles in research and industrial applications.

Quantitative Comparative Evidence for 2-Methyl-5-nitro-2H-indazole Versus Structural Analogs


Regioselective Methylation: Exclusive 2-Methyl Product Formation Under Acidic Conditions

In contrast to 5-nitroindazole which predominantly yields the 1-methyl isomer under neutral methylation conditions, 2-methyl-5-nitro-2H-indazole can be obtained exclusively via methylation of 5-nitroindazole under acidic conditions [1]. This divergent regioselectivity—where 5-nitroindazole forms solely the 2-methyl derivative under acidic conditions but primarily the 1-methyl isomer under neutral conditions—is not observed for 4-, 6-, and 7-nitroindazole analogs, which consistently favor 2-methyl products under neutral conditions [1].

Regioselective Synthesis N-Alkylation Heterocyclic Chemistry

Synthetic Reduction Efficiency: 97% Yield in Conversion to 5-Amino Indazole Derivative

2-Methyl-5-nitro-2H-indazole undergoes efficient reduction to the corresponding 5-amino derivative with a reported yield of 97% using iron powder and ammonium chloride in ethanol/water at 100°C . This high-yielding reduction is specifically documented for the 2-methyl-5-nitro isomer and enables its use as a key intermediate in the synthesis of 1-(difluoromethyl)-1H-indazol-5-amine and related kinase inhibitor scaffolds .

Nitro Reduction Synthetic Intermediate Process Chemistry

Nitric Oxide Synthase (NOS) Inhibitory Potency: Comparative IC50 Values Across Nitroindazole Isomers

While direct IC50 data for 2-methyl-5-nitro-2H-indazole against NOS is not available, the unsubstituted 5-nitroindazole exhibits an IC50 of 47.3 ± 2.3 µM against rat cerebellar NOS, which is significantly less potent than 7-nitroindazole (IC50 0.9 ± 0.1 µM) and 6-nitroindazole (IC50 31.6 ± 3.4 µM) [1]. This established structure-activity relationship indicates that the 5-nitro substitution pattern confers moderate NOS inhibitory activity, and the presence of the N-2 methyl group in the target compound may further modulate potency via electronic and steric effects [2].

Enzyme Inhibition Nitric Oxide Synthase Neuroscience Tool Compound

Monoamine Oxidase B (MAO-B) Inhibition: Potency of 5-Nitroindazole Scaffold

The 5-nitroindazole core demonstrates potent inhibition of human MAO-B with an IC50 of 0.99 µM and Ki of 0.102 µM, outperforming 6-nitroindazole (IC50 = 2.5 µM) and 7-nitroindazole (IC50 = 27.8 µM) [1]. This superior activity of the 5-nitro substitution pattern against MAO-B establishes a clear structure-activity hierarchy distinct from that observed for NOS inhibition. The 2-methyl-5-nitro-2H-indazole compound incorporates this favorable 5-nitroindazole core with an additional N-2 methyl group that may enhance metabolic stability or blood-brain barrier penetration [2].

Monoamine Oxidase Neuroprotection Enzyme Inhibition

Anti-Trypanosoma cruzi Activity: Superior Potency of 5-Nitroindazole Derivatives Over Benznidazole

Several 5-nitroindazole derivatives demonstrate significantly improved trypanocidal activity against T. cruzi epimastigotes compared to the reference drug benznidazole (BZ, IC50 = 25.22 µM), with select derivatives (11-14, 17) achieving IC50 values between 1.00–8.75 µM [1]. The 5-nitroindazole scaffold, which forms the core of the target compound, yields selectivity indices (SIEPI) exceeding 12.41 and up to >256, surpassing the BZ cut-off value of SIEPI ≥ 10 [1]. Additionally, compounds 12 and 17 exhibited SIAMA values >246.15 and >188.23 against intracellular amastigotes, respectively [1].

Chagas Disease Antiparasitic Trypanosoma cruzi

Vicarious Nucleophilic Substitution Reactivity: Tautomeric Switching and Anion Sensing Applications

N-Methyl-nitroindazoles, including 2-methyl-5-nitro-2H-indazole, undergo vicarious nucleophilic substitution (VNS) with 4-chlorophenoxyacetonitrile to yield nitroindazolylacetonitriles in efficient conversions . These products exhibit tautomeric switching behavior upon addition of basic anions, as monitored by UV-Vis spectrophotometric and 1H-NMR titrations, a property confirmed by DFT calculations . The 2-methyl substitution pattern in the target compound influences the tautomeric equilibrium and anion binding affinity compared to 1-methyl isomers.

Vicarious Nucleophilic Substitution Tautomerism Anion Sensing

Validated Application Scenarios for 2-Methyl-5-nitro-2H-indazole in Research and Industrial Settings


Synthesis of 1-(Difluoromethyl)-1H-indazol-5-amine and Related Kinase Inhibitor Intermediates

2-Methyl-5-nitro-2H-indazole is employed as a key starting material for the preparation of 5-amino indazole derivatives via high-yield (97%) iron-mediated reduction . The resulting 5-amino-2-methyl-2H-indazole serves as a critical intermediate in the synthesis of 1-(difluoromethyl)-1H-indazol-5-amine, a building block for kinase inhibitor programs described in patent WO2021/239885 . This specific reduction yield has been validated in sealed-tube reactions at 100°C using iron powder and ammonium chloride in ethanol/water mixtures .

Preparation of 2-Substituted 5-Nitroindazole Derivatives for Chagas Disease Drug Discovery

The 5-nitroindazole core of the target compound serves as a validated pharmacophore for anti-Trypanosoma cruzi activity, with select derivatives achieving IC50 values 2.9–25.2 times lower than benznidazole [1]. 2-Methyl-5-nitro-2H-indazole can be further functionalized at the N-2 position or through reduction to the amine for elaboration into antichagasic lead compounds with selectivity indices exceeding 246 against intracellular amastigotes [1].

Development of Anion-Responsive Molecular Switches via Vicarious Nucleophilic Substitution

N-Methyl-nitroindazoles including 2-methyl-5-nitro-2H-indazole undergo efficient vicarious nucleophilic substitution to generate nitroindazolylacetonitriles, which exhibit reversible tautomeric switching in response to basic anions . This property, confirmed by UV-Vis and 1H-NMR titration experiments and supported by DFT calculations, enables the design of colorimetric anion sensors and molecular logic devices .

MAO-B Inhibitor Scaffold for Neurodegenerative Disease Research

The 5-nitroindazole nucleus demonstrates potent inhibition of human monoamine oxidase B (IC50 = 0.99 µM, Ki = 0.102 µM), outperforming 6-nitroindazole (IC50 = 2.5 µM) and 7-nitroindazole (IC50 = 27.8 µM) [2]. 2-Methyl-5-nitro-2H-indazole provides a functionalized entry point for synthesizing MAO-B inhibitors with potential applications in Parkinson's disease and other neurodegenerative conditions [2].

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